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Compound of Interest

Compound Name: 2'',3''-Dihydroochnaflavone

Cat. No.: B15495376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2”,3”-

Dihydroochnaflavone and its derivatives, focusing on their antiparasitic and cytotoxic activities.

The information is compiled from various experimental studies to aid in the rational design of

new therapeutic agents.

I. Overview of Biological Activities
2”,3”-Dihydroochnaflavone, a biflavonoid naturally found in plants of the Ochnaceae family, has

demonstrated a range of biological activities. Primarily, it exhibits notable efficacy against the

parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1] Additionally, it has

shown cytotoxic effects against certain cancer cell lines and weak antimalarial activity.[2] The

core structure of 2”,3”-Dihydroochnaflavone, featuring a flavanone linked to a flavone moiety,

provides a key scaffold for synthetic modifications to enhance its therapeutic potential.

II. Comparative Biological Data
The following table summarizes the available quantitative data on the biological activities of

2”,3”-Dihydroochnaflavone and a key derivative. This data highlights the initial findings on how

structural modifications can impact its bioactivity.
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Compound Structure
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Measureme
nt
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2”,3”-

Dihydroochna

flavone

(Structure of

the parent

compound)

Anti-

trypanosomal

Trypanosoma

cruzi

(epimastigote

s)

IC₅₀ 2.5 ± 0.1[1]

Cytotoxicity

Murine

Ehrlich

Carcinoma

IC₅₀ 17.2

Cytotoxicity

Human

Leukemia

K562

IC₅₀ 89.0

Antimalarial

Plasmodium

falciparum

(chloroquine-

resistant)

IC₅₀ 61.86[2]

Acetyl

derivative of

2”,3”-

Dihydroochna

flavone

(Structure

showing

acetylation of

hydroxyl

groups)

Cytotoxicity

Murine

Ehrlich

Carcinoma &

K562

-
Non-cytotoxic

at 67.0

Methyl

derivative of

2”,3”-

Dihydroochna

flavone

(Structure

showing

methylation

of hydroxyl

groups)

Cytotoxicity

Murine

Ehrlich

Carcinoma &

K562

-
Non-cytotoxic

at 82.0

III. Structure-Activity Relationship Analysis
Based on the limited data, a preliminary SAR can be deduced:

Free Hydroxyl Groups are Crucial for Cytotoxicity: The acetylation and methylation of the

free hydroxyl groups on the 2”,3”-Dihydroochnaflavone scaffold lead to a complete loss of
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cytotoxic activity against both Murine Ehrlich Carcinoma and Human Leukemia K562 cells.

This strongly suggests that the hydrogen-bonding capacity and/or the ability to participate in

redox reactions conferred by the phenolic hydroxyls are essential for its cytotoxic

mechanism.

Saturation of the C2”-C3” Double Bond: While a direct comparison with ochnaflavone (the

unsaturated counterpart) is limited in the same assays, the moderate to low micromolar

activity of 2”,3”-Dihydroochnaflavone against T. cruzi suggests that the flavanone moiety is

compatible with antiparasitic activity.

Potential for Selective Antiparasitic Activity: The compound shows potent activity against T.

cruzi epimastigotes (IC₅₀ = 2.5 µM) while exhibiting lower cytotoxicity against mammalian

cell lines (IC₅₀ = 17.2 µM and 89.0 µM). This indicates a degree of selectivity that could be

further optimized through medicinal chemistry efforts.

IV. Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure

reproducibility and facilitate comparative studies.

A. Anti-trypanosomal Activity Assay (in vitro)
This protocol is adapted for the screening of compounds against Trypanosoma cruzi

epimastigotes.

Parasite Culture:T. cruzi epimastigotes (e.g., Y strain) are cultured in a suitable medium such

as Liver Infusion Tryptose (LIT) supplemented with 10% fetal bovine serum (FBS) at 28°C.

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to

prepare a stock solution, which is then serially diluted in the culture medium to achieve the

desired final concentrations. The final DMSO concentration should be kept below 0.5% to

avoid solvent toxicity.

Assay Procedure:

Parasites in the logarithmic growth phase are harvested and their concentration is

adjusted to 1 x 10⁶ parasites/mL.
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100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

100 µL of the diluted compound solutions are added to the wells.

Control wells containing parasites with medium and DMSO (vehicle control) and a

reference drug (e.g., benznidazole) are included.

The plate is incubated at 28°C for 96 hours.

Quantification of Inhibition:

After incubation, parasite motility and density are observed microscopically.

For quantitative assessment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4

hours. The formation of formazan is measured spectrophotometrically at ~570 nm.

Alternatively, parasite proliferation can be assessed by counting in a Neubauer chamber.

Data Analysis: The percentage of parasite growth inhibition is calculated relative to the

vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against

the compound concentration and fitting the data to a dose-response curve.

B. Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of compounds against mammalian cancer cell

lines such as K562 and Ehrlich carcinoma.

Cell Culture: The desired cancer cell lines are maintained in an appropriate culture medium

(e.g., RPMI-1640 for K562) supplemented with 10% FBS and antibiotics, in a humidified

incubator at 37°C with 5% CO₂.

Assay Procedure:

Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells

per well and allowed to adhere overnight (for adherent cells).
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The medium is replaced with fresh medium containing serial dilutions of the test

compounds.

The plates are incubated for 48-72 hours.

Cell Viability Assessment:

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well,

and the plates are incubated for another 4 hours.

The medium is then carefully removed, and 150 µL of DMSO is added to each well to

dissolve the formazan crystals.

The absorbance is measured at ~570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC₅₀ value is determined from the dose-response curve.[3]

C. DNA Topoisomerase I and II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of

topoisomerase enzymes.

Reaction Mixture:

Topoisomerase I: A typical reaction mixture contains supercoiled plasmid DNA (e.g.,

pBR322), human topoisomerase I, and a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1

mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

Topoisomerase II: A typical reaction mixture contains kinetoplast DNA (kDNA) or

supercoiled plasmid DNA, human topoisomerase IIα, and a reaction buffer (e.g., 50 mM

Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

Assay Procedure:

The test compound at various concentrations is pre-incubated with the enzyme in the

reaction buffer.
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The DNA substrate is added to initiate the reaction.

The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

Termination and Analysis:

The reaction is stopped by adding a loading dye containing SDS and proteinase K.

The DNA products are resolved by electrophoresis on a 1% agarose gel.

The gel is stained with ethidium bromide and visualized under UV light.

Interpretation: Inhibition of topoisomerase I is observed as the persistence of the supercoiled

DNA form and a decrease in the relaxed DNA form. Inhibition of topoisomerase II is

observed as the persistence of catenated kDNA or supercoiled plasmid DNA and a decrease

in decatenated or relaxed DNA, respectively.

V. Signaling Pathway and Experimental Workflow
Diagrams
A. Postulated Mechanism of Action: Topoisomerase
Inhibition
2”,3”-Dihydroochnaflavone has been suggested to exert its cytotoxic effects through the

inhibition of DNA topoisomerases I and IIα. This inhibition disrupts DNA replication and

transcription, ultimately leading to cell death.
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Caption: Postulated mechanism of 2”,3”-Dihydroochnaflavone via topoisomerase inhibition.

B. Experimental Workflow for Activity Screening
The general workflow for screening and characterizing the biological activity of 2”,3”-

Dihydroochnaflavone derivatives involves a multi-step process from initial activity identification

to mechanism of action studies.
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Caption: Workflow for screening and characterizing 2”,3”-Dihydroochnaflavone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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